Decarbofuran

Descripción general

Descripción

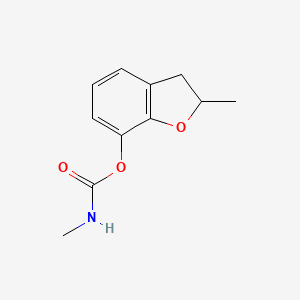

Decarbofuran, also known as 2,3-dihydro-2-methylbenzofuran-7-yl methylcarbamate, is a carbamate pesticide. It is primarily used to control insects on a variety of field crops, including potatoes, corn, and soybeans. The compound is known for its effectiveness in pest control and its relatively low toxicity to mammals compared to other pesticides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Decarbofuran can be synthesized through the reaction of 2,3-dihydro-2-methylbenzofuran with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the formation of the desired carbamate ester. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize efficiency and minimize waste. The final product is purified through distillation and crystallization techniques to ensure high purity and quality .

Análisis De Reacciones Químicas

Types of Reactions: Decarbofuran undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products. This reaction is typically carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form different reduced products. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles, electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Aplicaciones Científicas De Investigación

Agricultural Applications

Decarbofuran is utilized extensively in agriculture due to its systemic action against pests. It is particularly effective against soil and foliar pests in a variety of crops including fruits, vegetables, and grains.

- Insecticidal Properties : this compound functions by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses, which results in pest paralysis and death. This mechanism makes it effective against a wide range of insects including aphids, beetles, and nematodes .

- Nematicidal Action : Its efficacy extends to nematodes, which are significant agricultural pests. Studies have shown that this compound significantly reduces nematode populations in treated soils, thereby improving crop yields .

Environmental Research

The environmental fate of this compound has been a subject of extensive study due to concerns about its persistence and potential toxicity.

- Soil Degradation Studies : Research indicates that this compound breaks down in soil through microbial action and hydrolysis. The half-life of this compound varies significantly based on soil type and environmental conditions, ranging from 26 to 110 days . Understanding these degradation pathways is crucial for assessing the long-term impact of its use in agriculture.

- Leaching Potential : this compound is known to leach into groundwater, particularly in sandy soils. This raises concerns about water contamination and necessitates careful management practices during application to minimize environmental impact .

Analytical Methods for Detection

The detection and quantification of this compound in various matrices (soil, water, biological samples) are essential for monitoring its usage and environmental presence.

- Spectrophotometric Methods : A colorimetric method involving the reaction of this compound with diazotized p-aminoacetophenone has been developed for its determination in environmental samples. This method is noted for its simplicity and sensitivity, allowing for detection at low concentrations .

- Chromatographic Techniques : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are widely used for analyzing this compound residues in agricultural products and environmental samples. These methods provide high specificity and sensitivity, making them suitable for regulatory compliance testing .

Case Studies

Several case studies illustrate the practical applications and implications of this compound use:

-

Case Study 1: Crop Yield Improvement

In a controlled study on tomato plants, varying application rates of this compound were tested. Results indicated that optimal dosages led to significant improvements in both nutrient uptake and fruit yield compared to untreated controls . -

Case Study 2: Environmental Impact Assessment

A comprehensive assessment was conducted in an agricultural region where this compound was applied extensively. Soil samples demonstrated detectable levels of this compound residues long after application, highlighting the need for monitoring programs to assess potential risks to human health and ecosystems .

Mecanismo De Acción

Decarbofuran exerts its effects by inhibiting cholinesterase or acetylcholinesterase enzymes. This inhibition occurs through the formation of unstable complexes with the enzymes, leading to the carbamoylation of the active sites. This process is reversible, and the inhibition suppresses the action of acetylcholine esterase, resulting in the accumulation of acetylcholine at nerve synapses. This leads to overstimulation of the nervous system in insects, ultimately causing their death .

Comparación Con Compuestos Similares

Carbofuran: A widely used carbamate pesticide with similar insecticidal properties.

Aldicarb: Another carbamate pesticide known for its high toxicity to insects.

Methomyl: A carbamate pesticide used to control a wide range of insect pests.

Uniqueness of Decarbofuran: this compound is unique in its relatively low toxicity to mammals compared to other carbamate pesticides. This makes it a safer option for use in agricultural settings where human exposure is a concern. Additionally, its effectiveness in controlling a variety of insect pests makes it a valuable tool in integrated pest management strategies .

Actividad Biológica

Decarbofuran, a derivative of carbofuran, is a carbamate pesticide known for its potent biological activity, particularly as an acetylcholinesterase (AChE) inhibitor. This article explores the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and implications for human health and the environment.

This compound functions primarily by inhibiting the enzyme acetylcholinesterase, which is crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. The inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism is similar to that of other carbamate pesticides.

Key Findings:

- IC50 Values : Studies indicate that this compound has an IC50 value of approximately 6.0 nM against rat brain AChE, demonstrating its high potency as an inhibitor .

- Kinetic Studies : Kinetic analysis reveals a noncompetitive inhibition pattern with a Ki value of 5 nM, indicating that this compound can bind to AChE regardless of substrate concentration .

Toxicological Effects

The toxicological profile of this compound has been extensively studied in various animal models. The compound has been shown to induce oxidative stress and neurotoxicity.

Case Studies:

- Acute Toxicity in Rats : In acute exposure studies, rats exhibited significant oxidative stress markers and alterations in liver drug-metabolizing enzymes after exposure to this compound .

- Human Poisoning Cases : Clinical data from cases of carbofuran poisoning highlight the severe effects on cholinergic systems, leading to symptoms such as respiratory distress and hemodynamic failure .

Environmental Impact

This compound's persistence in the environment raises concerns regarding its ecological effects. It is known to be toxic to non-target organisms, including aquatic life.

Degradation Studies:

- Microbial Degradation : Research indicates that certain bacterial strains can effectively degrade this compound, reducing its environmental persistence. For instance, Enterobacter sp. demonstrated complete degradation within 9 hours at low concentrations .

- Impact on Wildlife : Documented cases of wildlife poisoning, such as fatal incidents in brown bears due to this compound exposure, underscore its potential threat to biodiversity .

Comparative Analysis with Other Carbamates

| Characteristic | This compound | Carbofuran | Other Carbamates |

|---|---|---|---|

| Chemical Structure | Carbamate | Carbamate | Varies |

| AChE Inhibition (IC50) | 6.0 nM | 4.0 nM | Generally higher |

| Environmental Persistence | Moderate | High | Varies |

| Toxicity (LD50) | Moderate | Low | Varies |

Propiedades

IUPAC Name |

(2-methyl-2,3-dihydro-1-benzofuran-7-yl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7-6-8-4-3-5-9(10(8)14-7)15-11(13)12-2/h3-5,7H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBBRGSSVACAJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C(=CC=C2)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057985 | |

| Record name | Decarbofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1563-67-3 | |

| Record name | Decarbofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1563-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decarbofuran [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001563673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decarbofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECARBOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z95M6C5LT0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.